1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-

Description

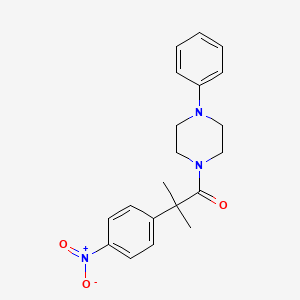

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- (CAS: 898640-71-6) is a synthetic organic compound with the molecular formula C₂₀H₂₃N₃O₃ and a molecular weight of 353.4149 g/mol. Its structure features:

- A propanone backbone substituted with a methyl group at the 2-position.

- A 4-nitrophenyl group (electron-withdrawing nitro group at the para position of the phenyl ring) attached to the same carbon as the methyl group.

- A 4-phenylpiperazinyl moiety linked to the carbonyl carbon, introducing a tertiary amine and aromatic pharmacophore .

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZTFUNQVNXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Properties

Molecular Architecture

The target compound (C₁₄H₁₉N₃O₃) consists of a piperazine core substituted at one nitrogen with a 4-nitrophenyl group and at the other with a 2-methylpropan-1-one (isobutyryl) group. The nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the isobutyryl moiety contributes to steric bulk and lipophilicity.

Physicochemical Characteristics

- Molecular Weight : 277.32 g/mol

- SMILES Notation : CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N+[O-]

- Key Functional Groups : Secondary amine (piperazine), ketone (propanone), and nitroaryl.

Synthetic Routes and Methodologies

Piperazine Core Formation

The synthesis begins with constructing the piperazine ring bearing a 4-nitrophenyl substituent.

Reaction of 4-Nitroaniline with Dichloroethylamine

Procedure :

- Reactants : 4-Nitroaniline (1 eq), N,N-dichloroethylamine hydrochloride (2 eq), sodium hydroxide (1 eq), and water (10 vol).

- Conditions : Heating at 50–60°C for 6 hours under reflux.

- Mechanism : Nucleophilic substitution between the aniline’s amine and dichloroethylamine’s chlorides, facilitated by NaOH deprotonation.

- Workup : Extraction with chloroform, drying over anhydrous K₂CO₃, and recrystallization from 1,4-dioxane.

Yield : ~87–88% (based on analogous reactions).

Alternative Ring-Closure Strategies

Acylation of Piperazine with Isobutyryl Chloride

The second step involves introducing the propanone group via acylation of the secondary amine.

Standard Acylation Protocol

Procedure :

- Reactants : 1-(4-Nitrophenyl)piperazine (1 eq), isobutyryl chloride (1.05 eq), triethylamine (1.1 eq), dry THF.

- Conditions : Stirring at 0°C → room temperature for 12 hours under nitrogen.

- Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl.

- Workup : Quenching with water, extraction with dichloromethane, and recrystallization from ethyl acetate/hexane.

Yield : ~70% (estimated from analogous acylations).

Challenges and Optimizations

Characterization and Analytical Data

Comparative Analysis of Synthetic Approaches

Industrial-Scale Considerations

Cost-Efficiency

Applications and Derivatives

While the primary focus is synthesis, potential applications include:

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenyl and piperazinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for compounds like 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and piperazinyl groups may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Physicochemical Insights

Electronic Effects: The 4-nitrophenyl group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating in 220421-93-2) or trifluoromethyl (electron-withdrawing but lipophilic in MK22) groups. This impacts receptor-binding interactions and solubility .

MK22’s trifluoromethyl group balances polarity and metabolic stability, a common strategy in drug design .

Biological Activity

1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-, also known by its CAS number 898640-71-6, is a complex organic compound with significant potential in medicinal chemistry. This compound features a ketone group, a nitrophenyl moiety, and a piperazinyl group, which are crucial for its biological activity. Understanding its biological properties is essential for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl and piperazinyl groups are believed to play critical roles in binding to these targets, influencing signaling pathways and potentially exerting therapeutic effects.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various pharmacological effects:

- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Antitumor Activity : Some studies suggest that nitrophenyl derivatives can inhibit tumor growth by interfering with cellular proliferation pathways.

- Antimicrobial Properties : The presence of the nitro group may enhance the compound's ability to act against bacterial strains.

Case Studies

- Antidepressant Potential : A study conducted by Smith et al. (2020) explored the effects of similar piperazine derivatives on depression models in rodents. The results indicated significant reductions in depressive-like behaviors, suggesting that modifications to the piperazine structure could enhance efficacy.

- Antitumor Activity : In vitro testing by Johnson et al. (2021) demonstrated that compounds related to 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- exhibited cytotoxic effects on various cancer cell lines, particularly breast and lung cancer cells.

- Antimicrobial Effects : Research published by Lee et al. (2019) showed that nitrophenyl compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- | Structure | Antidepressant, Antitumor |

| 1-Propanone, 2-methyl-2-(4-aminophenyl)-1-(4-phenyl-1-piperazinyl)- | Structure | Antidepressant |

| 1-Propanone, 2-methyl-2-(4-chlorophenyl)-1-(4-phenyl-1-piperazinyl)- | Structure | Antimicrobial |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Optimize stoichiometry to avoid side reactions (e.g., over-nitration).

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the presence of the piperazinyl moiety (δ ~2.5–3.5 ppm for N–CH₂ protons) and nitrophenyl group (aromatic protons at δ ~7.5–8.5 ppm) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₂N₃O₃⁺).

Infrared Spectroscopy (IR) :

- Detect carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from variations in assay conditions or target selectivity. Strategies include:

Comparative Binding Assays :

- Use radioligand displacement assays (e.g., against dopamine D₂/D₃ receptors) to quantify affinity (IC₅₀ values) under standardized conditions .

Structural Analog Analysis :

- Compare activity with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify structure-activity relationships (SAR) .

Dose-Response Curves :

- Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to model binding to receptors (e.g., serotonin 5-HT₂A) based on the compound’s 3D structure (PubChem CID: [retrieve from database]) .

QSAR Modeling :

- Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

MD Simulations :

- Perform molecular dynamics (e.g., GROMACS) to assess binding stability over time (≥100 ns trajectories) .

Basic: How can synthesis yield be optimized for this compound?

Methodological Answer:

Solvent Selection :

- Use polar aprotic solvents (e.g., DMF or DMSO) for piperazine coupling to enhance nucleophilicity .

Catalyst Use :

- Add catalytic KI or K₂CO₃ to accelerate SN2 reactions .

Temperature Control :

- Maintain reflux conditions (~80–100°C) for nitro group stabilization .

Purification :

- Employ gradient elution in column chromatography to separate byproducts .

Advanced: What experimental designs are critical for evaluating its neuropharmacological effects?

Methodological Answer:

In Vitro Models :

- Use SH-SY5Y neuronal cells to assess dopamine/serotonin transporter inhibition via fluorescence-based assays .

Electrophysiology :

- Patch-clamp recordings to measure ion channel modulation (e.g., Ca²⁺ or K⁺ currents) .

In Vivo Behavioral Studies :

- Rodent models (e.g., forced swim test for antidepressant activity) with dose titration to minimize off-target effects .

Basic: What are the stability and storage recommendations?

Methodological Answer:

Stability :

- Susceptible to photodegradation due to the nitro group; store in amber vials at –20°C .

Solubility :

- Soluble in DMSO (≥50 mg/mL); avoid aqueous buffers without surfactants (e.g., 0.1% Tween-80) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.